

Physicochemical Properties of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound **1-(3-Methoxypyridin-4-yl)ethanone**. Due to the limited availability of experimentally-derived data in public literature, this document presents a combination of known identifiers and computationally predicted properties to offer a foundational understanding for research and development applications. Furthermore, it outlines standardized experimental protocols for the empirical determination of these key parameters.

Compound Identification and Structure

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-(3-methoxypyridin-4-yl)ethanone |
| CAS Number | 83431-02-1 |
| Molecular Formula | C ₈ H ₉ NO ₂ |
| Molecular Weight | 151.16 g/mol [1] |
| Canonical SMILES | COC1=C(C=CN=C1)C(C)=O [2] |

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties of **1-(3-Methoxypyridin-4-yl)ethanone**. It is critical to note that properties other than molecular formula and weight are predicted and should be confirmed by experimental analysis.

| Property | Predicted Value | Experimental Protocol |
|----------------------|-----------------------------|---|
| Melting Point | 65.4 °C | OECD Guideline 102; Capillary Method |
| Boiling Point | 258.1 °C | OECD Guideline 103; Ebulliometer Method |
| logP (Octanol/Water) | 0.85 | OECD Guideline 107; Shake Flask Method |
| Aqueous Solubility | 5.83 g/L (at 25 °C) | OECD Guideline 105; Flask Method |
| pKa (Most Basic) | 3.75 (Predicted Pyridine N) | Potentiometric Titration |

Experimental Protocols

For robust characterization, the following standard methodologies are recommended for the experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD Guideline 102 and standard pharmacopeia methods.

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is a key indicator of purity.
- Apparatus: A melting point apparatus with a heated block, a calibrated thermometer or temperature sensor, and glass capillary tubes.
- Procedure:
 - Sample Preparation: The test substance must be thoroughly dried and finely powdered.

- Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of approximately 2-4 mm.
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Observation: The temperature is recorded at the first sign of liquid formation (onset) and when the last solid particle melts (clear point). The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method)

This protocol follows the principles outlined in OECD Guideline 103.[\[3\]](#)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Apparatus: An ebulliometer equipped with a condenser, a heating element, and a calibrated temperature-measuring device.
- Procedure:
 - The liquid substance is placed in the ebulliometer.
 - The substance is heated, and the temperature of the boiling liquid-vapor equilibrium is measured.
 - The thermometer is positioned in the vapor phase above the boiling liquid to avoid superheating effects.
 - The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Partition Coefficient (logP) Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 107.[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Principle: The n-octanol/water partition coefficient (P_{ow}) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is a measure of a substance's lipophilicity.
- Procedure:
 - Solvent Saturation: n-octanol and water are mutually saturated before the experiment.
 - Test Substance Addition: A small amount of **1-(3-Methoxypyridin-4-yl)ethanone** is dissolved in one of the phases.
 - Equilibration: The two phases are placed in a vessel and shaken gently at a constant temperature (typically 20-25°C) until equilibrium is reached. Centrifugation is used to fully separate the two phases.^[5]
 - Concentration Analysis: The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - Calculation: The P_{ow} is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Aqueous Solubility Determination (Flask Method)

This protocol adheres to the principles of the OECD Guideline 105.

- Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.
- Procedure:
 - An excess amount of the solid test substance is added to a flask containing purified water.
 - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

- After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
- The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, LC-MS).

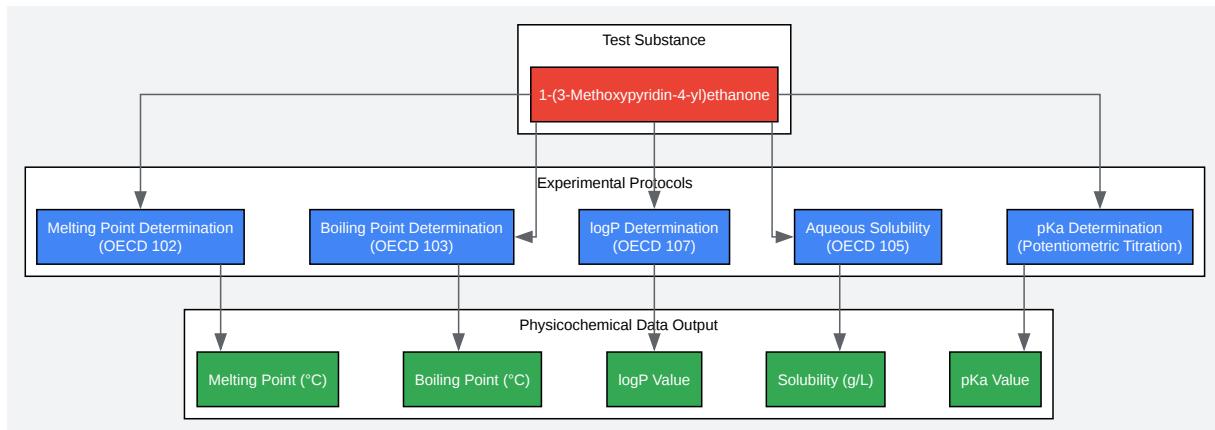
pKa Determination (Potentiometric Titration)

This is a standard and widely used method for determining the dissociation constant of ionizable groups.^[6]

- Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic compound like **1-(3-Methoxypyridin-4-yl)ethanone**, the pKa of its conjugate acid is determined by monitoring the pH of a solution as a standardized acid titrant is added.
- Procedure:
 - A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
 - The pH of the solution is recorded after each addition, allowing the system to equilibrate.
 - A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa value.

Visualized Experimental Workflow

As no specific signaling pathways are publicly associated with **1-(3-Methoxypyridin-4-yl)ethanone**, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.



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Caption: Workflow for Physicochemical Characterization.

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